tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864687
InChI: InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18FNO3
Molecular Weight: 219.25 g/mol

tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17864687

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
IUPAC Name tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3
Standard InChI Key STLCTQPHPIAMSJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(O)F

Introduction

Chemical Identity and Structural Features

tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The molecule’s structure includes:

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and facilitating deprotection under acidic conditions.

  • Fluorine and hydroxymethyl substituents at the 4-position of the piperidine ring, introducing both electronic and steric effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H20_{20}FNO3_3
Molar Mass233.28 g/mol
Density1.13 ± 0.1 g/cm³ (Predicted)
Boiling Point311.0 ± 27.0 °C (Predicted)
Flash Point141.9°C
pKa14.94 ± 0.10 (Predicted)
Refractive Index1.481
Storage Conditions2–8°C

The Boc group enhances solubility in organic solvents, while the hydroxymethyl moiety enables further functionalization, such as oxidation to carboxylic acids or esterification . The fluorine atom’s electronegativity influences the ring’s conformational equilibrium, potentially affecting binding interactions in biological systems.

Synthesis and Manufacturing

The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves fluorination and hydroxymethylation strategies. A representative pathway, adapted from methods for analogous piperidines, proceeds as follows:

Step 1: Bromomethylation of Piperidine

A tert-butyl-protected piperidine derivative undergoes bromomethylation using N-bromosuccinimide (NBS) in the presence of Et3_3N·3HF. This step introduces a bromomethyl group at the 4-position . For example:

1-tert-butyl 4-methylenepiperidineEt3N\cdotp3HF, NBSCH2Cl2tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate\text{1-tert-butyl 4-methylenepiperidine} \xrightarrow[\text{Et}_3\text{N·3HF, NBS}]{\text{CH}_2\text{Cl}_2} \text{tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate}

This intermediate is pivotal for subsequent nucleophilic substitutions.

Step 2: Hydroxymethylation

The bromomethyl group is hydrolyzed to a hydroxymethyl substituent under basic conditions. For instance, treatment with aqueous NaOH facilitates the substitution, yielding the target compound .

Key Considerations:

  • Reagent Stoichiometry: Excess Et3_3N·3HF (2.5 equiv) ensures complete fluorination .

  • Purification: Column chromatography (hexane/EtOAc) isolates the product with high purity .

Stereochemical and Conformational Analysis

The 4-fluoro and 4-hydroxymethyl groups introduce stereochemical complexity. While the compound lacks specified stereochemistry, related derivatives highlight the importance of configuration. For instance, tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6) demonstrates how stereochemistry affects biological activity and synthetic utility . In the target compound, the equatorial orientation of the hydroxymethyl group is favored due to reduced steric hindrance, as predicted by molecular modeling .

Applications in Pharmaceutical Synthesis

Piperidine derivatives are foundational in drug discovery, serving as precursors for:

  • Kinase Inhibitors: Fluorinated piperidines enhance binding affinity to ATP-binding pockets.

  • Neuroactive Agents: The Boc group facilitates blood-brain barrier penetration in CNS-targeted compounds .

Case Study: Anticancer Agents

tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has been utilized in the synthesis of PARP inhibitors, where the hydroxymethyl group is oxidized to a carboxylic acid for metal coordination . Comparative studies show fluorinated analogs exhibit 3–5× higher potency than non-fluorinated counterparts.

ParameterRecommendation
Storage2–8°C in airtight containers
StabilityStable under inert atmosphere
Vapor Pressure0 mmHg at 25°C (Non-volatile)
ToxicityLimited data; handle with gloves

The compound’s low vapor pressure minimizes inhalation risks, but direct contact should be avoided due to unspecified toxicity .

Recent Advancements and Future Directions

Recent methodologies emphasize flow chemistry to enhance the scalability of fluorination steps . Additionally, computational studies aim to predict the compound’s metabolic stability using QSAR models. Future research should explore:

  • Enzymatic Resolution: To access enantiomerically pure forms.

  • Prodrug Applications: Leveraging the hydroxymethyl group for targeted delivery.

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